N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethane-1-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethane-1-sulfonamide is a synthetic sulfonamide derivative characterized by a central ethyl linker substituted with a 4-(dimethylamino)phenyl group and a 4-methylpiperazinyl moiety.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2S/c1-5-24(22,23)18-14-17(21-12-10-20(4)11-13-21)15-6-8-16(9-7-15)19(2)3/h6-9,17-18H,5,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNZJMGIHLVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate, which is then reacted with ethane-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features
*Calculated based on structural formula.
Research Findings and Implications
Sulfonamide vs. This trade-off is critical for optimizing drug candidates .
Role of Piperazine Substitution :
- The 4-methylpiperazinyl group in the target compound provides a balance between basicity and lipophilicity, which is advantageous for cellular uptake. In contrast, tosylpiperazinyl derivatives (e.g., compound) may prioritize protease resistance due to steric shielding .
Kinase Selectivity Considerations: The dimethylaminophenyl group’s electron-rich aromatic system may engage in π-π stacking with kinase hydrophobic residues, a strategy employed in AZD9291’s indolyl group for selective EGFR inhibition .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will delve into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonamide group, a dimethylamino group, and a piperazine ring. Its molecular formula is , indicating a relatively high molecular weight and complexity. The presence of the dimethylamino group enhances solubility and bioavailability, making it a promising candidate for various pharmacological applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown potential in inhibiting bacterial growth, suggesting that this compound may possess antimicrobial properties.
- Antitumor Activity : Some analogs have demonstrated efficacy against various cancer cell lines, indicating potential use in oncology.
- Enzyme Inhibition : The compound may interact with specific enzymes, disrupting metabolic pathways crucial for cellular function.
The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes or receptors. It may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its design allows for targeted interactions within biological systems, enhancing its therapeutic potential.
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide) | Chlorophenyl and piperazine | Antitumor activity |
| N,N-dimethylsulfamoylbenzene | Sulfamoyl group | Antimicrobial properties |
| 4-fluoro-N,N-dimethylaniline | Fluorinated aniline | Enzyme inhibition |
This table illustrates how this compound's unique combination of functional groups may enhance its solubility and potential biological activity compared to other sulfonamide derivatives.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of sulfonamide derivatives:
- Antimicrobial Studies : A study demonstrated that sulfonamide compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group in this compound is hypothesized to enhance its antimicrobial efficacy due to improved membrane permeability.
- Antitumor Activity : Research on structurally related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, an analog demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound's antitumor properties could yield valuable insights.
- Enzyme Inhibition Mechanisms : Investigations into enzyme interactions revealed that similar compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
